2-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline
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Overview
Description
2-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline is a chemical compound characterized by a triazole ring and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline typically involves the following steps:
Formation of the Triazole Ring: : The triazole ring can be synthesized through the reaction of hydrazine with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Trimethoxyphenyl Group: : The trimethoxyphenyl group can be introduced through a substitution reaction, where a suitable precursor containing the trimethoxyphenyl moiety reacts with the triazole intermediate.
Coupling with Aniline: : The final step involves the coupling of the triazole intermediate with aniline to form the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Substitution reactions can be carried out using nucleophiles or electrophiles, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide, and acidic conditions.
Reduction: : Lithium aluminum hydride, sodium borohydride, and anhydrous ether.
Substitution: : Nucleophiles such as hydroxide or halides, and electrophiles such as alkyl halides.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of substituted anilines or triazoles.
Scientific Research Applications
2-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Studied for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
2-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline is unique due to its specific structural features. Similar compounds include:
2,4,5-Trimethoxyphenethylamine: : A positional isomer with different biological activity.
3,4,5-Trimethoxyphenylacetic acid: : A related compound with distinct chemical properties.
These compounds share the trimethoxyphenyl group but differ in their functional groups and biological activities.
Properties
IUPAC Name |
2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-22-13-8-10(9-14(23-2)15(13)24-3)16-19-17(21-20-16)11-6-4-5-7-12(11)18/h4-9H,18H2,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQALPRQIOZDRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=N2)C3=CC=CC=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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